![molecular formula C18H18FN7O3 B2459969 2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide CAS No. 923426-63-5](/img/structure/B2459969.png)

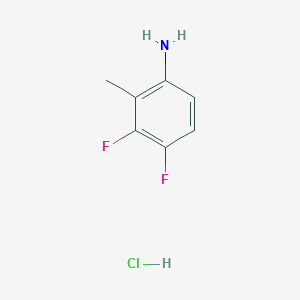

2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

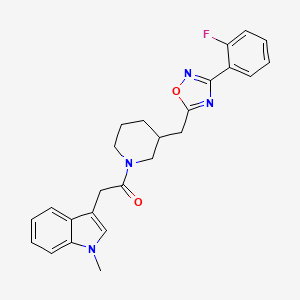

The compound “2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide” is a fluorinated 1,2,4-triazino compound . It is part of a class of compounds that have been synthesized for their potential biocidal activity .

Synthesis Analysis

The synthesis of similar fluorinated 1,2,4-triazino compounds involves the treatment of a precursor molecule with active functional oxygen, sulfur, and halogen compounds under specific conditions . The exact synthesis process for this specific compound is not detailed in the available resources.Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available resources, similar fluorinated 1,2,4-triazino compounds have been obtained from treatment of a precursor molecule with active functional oxygen, sulfur, and halogen compounds .Wissenschaftliche Forschungsanwendungen

Radiotracer Development for PET Imaging

One significant application area for structurally related compounds involves the development of novel radiotracers for Positron Emission Tomography (PET) imaging. For example, Fujinaga et al. (2018) developed two novel radiotracers with a [18F]fluorobenzene ring for PET imaging of the translocator protein (18 kDa) (TSPO) in ischemic brain. These radiotracers demonstrated high binding affinities for TSPO and improved in vivo stability compared to their parent compounds, showcasing their potential in visualizing neuroinflammation models (Fujinaga et al., 2018).

Synthesis of Heterocyclic Compounds

Compounds with similar structural frameworks are also explored for their synthesis methods. Ueda et al. (1988) synthesized [1,2,4]Triazino[3,2-f]purines and [1,2,4]triazepino[3,2-f]purines by reacting 7,8-diamino-1,3-dimethylxanthine with various diketones, demonstrating a versatile approach to creating heterocyclic compounds with potential biological activities (Ueda et al., 1988).

Antimicrobial Activity

Bondock et al. (2008) utilized a compound structurally similar to the target molecule as a key intermediate for synthesizing new heterocycles with potential antimicrobial activity. These synthesized compounds were evaluated and showed promising results as antimicrobial agents (Bondock et al., 2008).

Zukünftige Richtungen

Fluorinated 1,2,4-triazino compounds, like the one , are part of ongoing research due to their potential biocidal activity . The introduction of a fluorine atom to the heterocyclic systems is believed to improve or enhance the medicinal properties . Therefore, future research may focus on the synthesis of new compounds in this class and the evaluation of their biological activity.

Wirkmechanismus

Target of Action

The primary target of this compound is ferrous ions (Fe2+) . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of the compound to ferrous ions seems to play a crucial role in its cytotoxicity .

Biochemical Pathways

The compound’s interaction with ferrous ions affects the iron homeostasis within cells . Disruption of iron homeostasis can significantly inhibit cancer cell proliferation . The compound’s action on ferrous ions may also influence the cell cycle, causing arrest at the G1 phase .

Pharmacokinetics

Its interaction with ferrous ions suggests that its bioavailability and efficacy may be influenced by the concentration of these ions in the body .

Result of Action

The compound has been shown to induce significant apoptosis in A549 cells in a dose and time-dependent manner . This apoptosis induction might be at least via the mitochondria pathway, as suggested by Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins .

Action Environment

The compound’s action, efficacy, and stability are likely influenced by environmental factors such as the concentration of ferrous ions. Notably, the cytotoxicity of the compound on A549 cells significantly decreases with the increase of ferrous ions concentrations .

Eigenschaften

IUPAC Name |

2-[7-[(2-fluorophenyl)methyl]-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN7O3/c1-10-7-24-14-15(21-17(24)26(22-10)9-13(20)27)23(2)18(29)25(16(14)28)8-11-5-3-4-6-12(11)19/h3-6H,7-9H2,1-2H3,(H2,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPAWAUGBOQDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2459893.png)

![1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-2-(2-fluoro-5-methylphenoxy)ethanone;hydrochloride](/img/structure/B2459899.png)

![4-[(diisobutylamino)sulfonyl]-N-{5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2459904.png)

![2-{3-[(4-benzylpiperidin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)

![3-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B2459906.png)

![methyl 3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoate](/img/structure/B2459907.png)